molecular formula C22H22N6O7S2 B193858 delta-2-Ceftazidime CAS No. 1000980-60-8

delta-2-Ceftazidime

Katalognummer: B193858
CAS-Nummer: 1000980-60-8
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: LRKHKETXQNDOKF-IODBXWCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta-2-Ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa .

Wissenschaftliche Forschungsanwendungen

Delta-2-Ceftazidime has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Delta-2-Ceftazidime, like other β-lactam antibiotics, primarily targets specific penicillin-binding proteins (PBPs) in susceptible bacteria . PBPs are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, a glycopeptide polymer commonly known as peptidoglycan .

Mode of Action

This compound exhibits its bactericidal effect by directly inhibiting these PBPs . This inhibition results in impaired cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . Furthermore, this compound has been found to upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .

Biochemical Pathways

This compound affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall formation . Additionally, this compound has been found to promote p27 expression and inhibit cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Pharmacokinetics

This compound and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

This compound has been found to be clinically and microbiologically as effective as carbapenems for the treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . The safety of the drug should be further evaluated due to a higher rate of serious adverse events compared with carbapenems .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, it has been found to exhibit a broad inhibition to the infection of SARS-CoV-2 prototype and Omicron variant in vitro by blocking spike protein-ACE2 interaction . This suggests that this compound’s action, efficacy, and stability can be influenced by the presence of specific viral variants in the environment.

Safety and Hazards

Ceftazidime may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

Ceftazidime is a valuable therapeutic option in MDR-GNB infections . Using CAZ-AVI appropriately to improve efficacy and decrease the emergence of resistance is important .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of delta-2-Ceftazidime involves the semi-synthetic modification of cephalosporin C, which is derived from the fermentation of the fungus Acremonium . The process includes the following steps:

    Hydrolysis of Cephalosporin C: This step produces 7-aminocephalosporanic acid.

    Acylation: The 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form the ceftazidime nucleus.

    Modification: The ceftazidime nucleus undergoes further chemical modifications to introduce the delta-2 double bond, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized for high yield and purity of cephalosporin C, which is then chemically modified to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Delta-2-Ceftazidime undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the delta-2 double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

  • Ceftazidime
  • Ceftolozane-Tazobactam
  • Imipenem-Relebactam
  • Meropenem-Vaborbactam

Delta-2-Ceftazidime stands out due to its unique structural modifications, which may offer advantages in specific clinical scenarios.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of delta-2-Ceftazidime can be achieved through a multistep process starting with commercially available starting materials.", "Starting Materials": ["7-aminocephalosporanic acid", "3-(2-thienyl)glycidic acid", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride", "acetic anhydride", "sodium hydroxide", "water", "methanol"], "Reaction": ["1. The starting material 7-aminocephalosporanic acid is dissolved in N,N-dimethylformamide and treated with triethylamine.", "2. To the above solution, 3-(2-thienyl)glycidic acid is added and the reaction mixture is stirred at room temperature for several hours.", "3. The reaction mixture is then cooled and acidified with acetic acid.", "4. The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "5. The solvent is removed under reduced pressure to obtain the intermediate product.", "6. The intermediate product is dissolved in methanol and treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.", "7. The resulting solution is stirred at room temperature for several hours.", "8. The reaction mixture is then concentrated and the residue is dissolved in water.", "9. The aqueous solution is adjusted to pH 7.5 with sodium hydroxide and the resulting solution is extracted with ethyl acetate.", "10. The organic layer is washed with water and dried over anhydrous sodium sulfate.", "11. The solvent is removed under reduced pressure to obtain the crude product.", "12. The crude product is then purified by recrystallization from a suitable solvent to obtain delta-2-Ceftazidime."] }

CAS-Nummer

1000980-60-8

Molekularformel

C22H22N6O7S2

Molekulargewicht

546.6 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1

InChI-Schlüssel

LRKHKETXQNDOKF-IODBXWCGSA-N

Isomerische SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Kanonische SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Aussehen

Off-White to Light Brown Solid

melting_point

>136°C

1000980-60-8

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium;  Δ-2-Ceftazidime;  Ceftazidime Impurity A (EP)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-2-Ceftazidime
Reactant of Route 2
delta-2-Ceftazidime
Reactant of Route 3
delta-2-Ceftazidime
Reactant of Route 4
delta-2-Ceftazidime
Reactant of Route 5
delta-2-Ceftazidime
Reactant of Route 6
delta-2-Ceftazidime

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.